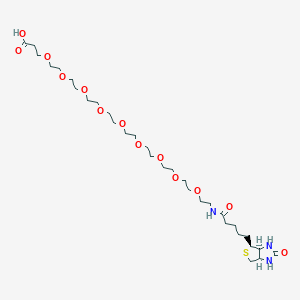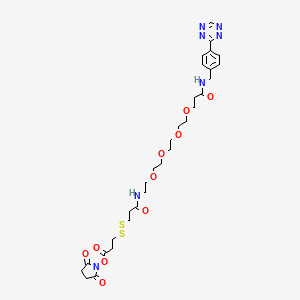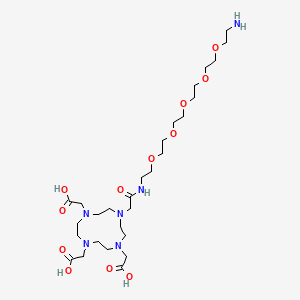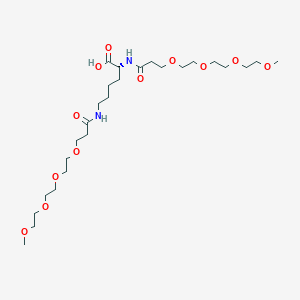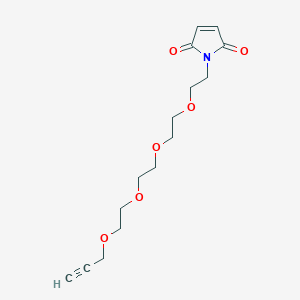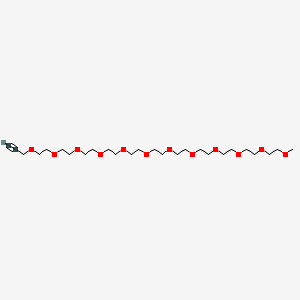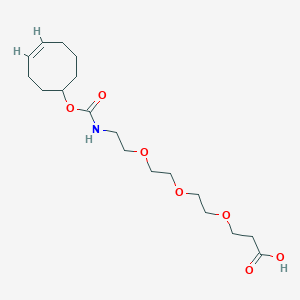
TCO-PEG3-acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG3-acid typically involves the following steps:
Formation of the TCO moiety: The trans-cyclooctene (TCO) group is synthesized through a series of organic reactions, including cyclooctene functionalization.
PEGylation: The polyethylene glycol (PEG) chain is introduced through etherification reactions.
Carboxylation: The terminal carboxylic acid group is added via esterification or amidation reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale organic synthesis techniques, often utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The process typically includes:
Batch or continuous flow reactors: For efficient and scalable synthesis.
Purification techniques: Such as chromatography and crystallization to achieve the desired purity levels
Types of Reactions:
Inverse Electron Demand Diels-Alder Reaction (iEDDA): this compound undergoes this reaction with tetrazine-containing compounds to form stable dihydropyridazine linkages
Amidation: The terminal carboxylic acid group can react with primary amines in the presence of activators like EDC or HATU to form stable amide bonds
Common Reagents and Conditions:
Tetrazine compounds: For iEDDA reactions.
EDC or HATU: For amidation reactions.
Solvents: Such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF).
Major Products:
Dihydropyridazine derivatives: From iEDDA reactions.
Amide derivatives: From amidation reactions
Scientific Research Applications
TCO-PEG3-acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules.
Biology: Facilitates the selective degradation of target proteins in cell studies.
Medicine: Integral in the development of PROTACs for targeted protein degradation therapies.
Industry: Employed in the production of bioconjugates and drug delivery systems .
Mechanism of Action
TCO-PEG3-acid exerts its effects through the following mechanisms:
Click Chemistry: The TCO moiety reacts with tetrazine-containing compounds via the iEDDA reaction, forming stable covalent bonds.
PROTAC Formation: The PEG linker joins two ligands, one targeting an E3 ubiquitin ligase and the other targeting the protein of interest, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome
Comparison with Similar Compounds
TCO-PEG3-biotin: Contains a biotin moiety instead of a carboxylic acid, used for biotinylation reactions.
TCO-PEG3-maleimide: Contains a maleimide group, used for thiol-reactive conjugation.
Uniqueness of TCO-PEG3-acid:
Versatility: The terminal carboxylic acid group allows for a wide range of conjugation reactions.
Efficiency: The TCO moiety enables rapid and selective click chemistry reactions.
Solubility: The PEG chain enhances solubility in aqueous media, making it suitable for biological applications
This compound stands out due to its unique combination of a TCO moiety and a PEG linker, making it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
3-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO7/c20-17(21)8-10-23-12-14-25-15-13-24-11-9-19-18(22)26-16-6-4-2-1-3-5-7-16/h1-2,16H,3-15H2,(H,19,22)(H,20,21)/b2-1- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXDTTWUFRONNF-UPHRSURJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3,3-difluoropyrrolidin-1-yl)-6-pyrrolidin-3-ylpyrimidin-4-yl]-1-propan-2-ylpyrazolo[4,3-c]pyridin-6-amine](/img/structure/B8104000.png)


